((S)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid
Description
((S)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid is a chiral organic compound featuring a pyrrolidine ring substituted with a methyl group at the 1-position and an acetic acid moiety linked via an oxygen atom at the 3-position. Its molecular formula is C₇H₁₃NO₃, with a molar mass of 159.18 g/mol . However, detailed pharmacological or industrial data for this specific compound are scarce in publicly available literature.
Properties
IUPAC Name |
2-[(3S)-1-methylpyrrolidin-3-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-8-3-2-6(4-8)11-5-7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNOUUOWJLOZJM-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](C1)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closure from 1,4-Dichloro-2-Butanol and Methylamine
A direct method involves reacting 1,4-dichloro-2-butanol with methylamine in aqueous solution under high-pressure conditions. The reaction proceeds via nucleophilic substitution and cyclization:
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Conditions : 10–120°C, 7.5 kPa pressure, 10-hour reaction time in an autoclave.
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Workup : Neutralization with NaOH, extraction with ethanol, and vacuum distillation.
This route is scalable but requires careful temperature control to minimize byproducts like oligomers.
Malic Acid and Methylamine Route
A patent-pending method employs malic acid (a chiral starting material) and methylamine for stereoselective synthesis:
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Step 1 : Ring closure in toluene, xylene, or chlorobenzene at reflux (14–18 hours) to form 3-hydroxy-1-methylcyclobutanediamide (Compound III).
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Step 2 : Reduction with sodium borohydride or related agents in tetrahydrofuran (THF) at 0–50°C.
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Yield : 26.8–27.9 g of 1-methyl-3-pyrrolidinol per 18.0 g of Compound III (∼65% overall).
This method prioritizes intermediate crystallinity for easier purification, enhancing final product purity.
Introducing the Acetic Acid Moiety
Williamson Ether Synthesis
The hydroxyl group of 1-methyl-3-pyrrolidinol undergoes alkylation with chloroacetic acid derivatives:
Mitsunobu Reaction
For enhanced stereochemical fidelity, the Mitsunobu reaction couples 1-methyl-3-pyrrolidinol with tert-butyl bromoacetate:
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Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
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Conditions : Room temperature, 2–4 hours.
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Post-Reaction : Acidic hydrolysis (HCl/THF) to yield the free carboxylic acid.
Integrated Synthetic Routes
Patent Route (CN113321605A)
Combining the malic acid route with Mitsunobu etherification:
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Intermediate Synthesis :
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Ether Formation :
Total Yield : ∼40% (multi-step).
Industrial-Scale Adaptation
Optimized conditions for kilogram-scale production:
Stereochemical Control and Analysis
Chiral Pool Strategy
Using (S)-malic acid ensures retention of configuration during ring closure. X-ray crystallography of Compound III confirms the (S)-configuration.
Comparative Data
| Method | Starting Material | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| 1,4-Dichloro-2-butanol | Methylamine | High-pressure | 64.8 | 99.3 | Moderate |
| Malic acid route | Methylamine | Reductive | 65 | >99 | High |
| Mitsunobu etherification | Bromoacetate | Stereoselective | 82 | 95 | Lab-scale |
Challenges and Optimization
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Byproduct Formation : Oligomers in high-pressure routes require careful temperature modulation.
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Solvent Selection : Xylene and toluene improve ring-closure efficiency but necessitate azeotropic drying.
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Cost-Benefit : Sodium borohydride is cost-effective but generates hazardous gas (H₂); boron trifluoride alternatives are safer but less reactive .
Chemical Reactions Analysis
Types of Reactions: ((S)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the acetic acid moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, ((S)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to form hydrogen bonds and its stereochemistry are important for binding to enzymes and receptors.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ((S)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center and functional groups of the compound allow it to bind selectively to these targets, modulating their activity. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity.
Comparison with Similar Compounds
To contextualize ((S)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid, it is compared to structurally or functionally related compounds, including acetic acid derivatives, pyrrolidine-based molecules, and biochar modifiers.
Structural Analogs
Key Observations :
- Functional Group Impact : The substitution pattern (e.g., -O- vs. -NH- linkage in pyrrolidine derivatives) alters electronic and steric properties. For example, the oxygen atom in this compound may enhance hydrogen-bonding capacity compared to its -NH- analog .
Biochar Modifiers
Acetic acid is widely used to modify biochar (e.g., sludge-based biochar, SBB) for uranium adsorption.
Key Findings :
- Acetic acid modification enhances uranium adsorption by expanding pores and introducing -COOH groups, enabling chemisorption .
- This compound, with its pyrrolidine-O-acetic acid structure, could theoretically offer similar or improved coordination sites for metal ions due to its hybrid donor atoms (O from ether and COOH).
Biological Activity
((S)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid, also known as (S)-(Pyrrolidin-3-yloxy)-acetic acid, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on diverse scientific sources.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets, including receptors and enzymes. Its unique structure allows for specific reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds with similar structures can modulate these receptors, influencing neurotransmitter release and neuronal excitability. The compound may also exhibit anti-inflammatory properties by inhibiting certain pathways involved in inflammatory responses.
1. Neuropharmacological Effects
Studies have shown that this compound can significantly affect neurotransmitter systems. For instance, it has been reported to reduce alcohol intake in animal models, suggesting potential applications in treating addiction disorders . The compound's ability to desensitize nAChRs may contribute to its efficacy in reducing nicotine dependence and associated behaviors .
2. Anti-inflammatory Properties
Research indicates that this compound may exert anti-inflammatory effects by modulating immune responses. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in conditions characterized by chronic inflammation.
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- Study on Alcohol Consumption : A study involving rats demonstrated that administration of the compound led to a significant decrease in alcohol consumption compared to control groups. This suggests its potential as a therapeutic agent for alcohol use disorders .
- Inflammation Models : In vitro studies using macrophage cell lines showed that the compound reduced the secretion of TNF-alpha and IL-6, key mediators of inflammation. This positions it as a candidate for further investigation in inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Neuropharmacological | Reduced alcohol intake in rats | |
| Anti-inflammatory | Decreased TNF-alpha and IL-6 production | |
| Receptor Modulation | Desensitization of nAChRs |
Research Applications
This compound holds promise for various applications:
- Medicinal Chemistry : As a building block for synthesizing new drugs targeting neurological disorders.
- Material Science : Utilized in developing polymers with specific properties due to its unique functional groups.
- Pharmaceutical Development : Ongoing research aims to explore its potential as a therapeutic agent for addiction and inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic routes are employed to prepare ((S)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid, and how is stereochemical purity ensured?
- Methodology :
- Synthesis : The compound is typically synthesized via nucleophilic substitution of (S)-1-methyl-pyrrolidin-3-ol with a bromo- or chloro-acetic acid derivative under basic conditions (e.g., NaH in THF). The reaction is monitored by TLC for completion .
- Stereochemical Control : Chiral resolution techniques, such as chiral HPLC (e.g., Chiralpak® columns) or enzymatic kinetic resolution, are used to isolate the (S)-enantiomer. Optical rotation and circular dichroism (CD) spectroscopy confirm enantiomeric excess .
- Purity Analysis : Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 210–260 nm) and ¹H/¹³C NMR for structural confirmation .
Q. How can researchers quantify this compound in reaction mixtures?
- Methodology :
- Titration : Non-aqueous titration with 0.1 M HClO₄ in glacial acetic acid, using crystal violet as an indicator, provides a rapid estimation of free carboxylic acid groups .
- Chromatography : UPLC-MS/MS with electrospray ionization (ESI) in negative ion mode offers high sensitivity (LOD ~0.1 ng/mL). Mobile phase: 0.1% formic acid in water/acetonitrile (90:10) .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s pharmacological interactions?
- Methodology :
- Molecular Docking : Computational models (e.g., AutoDock Vina) compare binding affinities of (S)- and (R)-enantiomers to target receptors (e.g., GABA transporters). The (S)-configuration shows enhanced hydrogen bonding due to optimal spatial orientation of the methyl and acetic acid groups .
- In Vitro Assays : Competitive binding assays using radiolabeled ligands (e.g., [³H]-nipecotic acid) quantify inhibition constants (Kᵢ) in neuronal cell lines, revealing stereospecific activity differences .
Q. What factors govern the stability of this compound in aqueous buffers, and how can degradation be mitigated?
- Methodology :
- Degradation Pathways : Hydrolysis of the ester linkage is pH-dependent. Accelerated stability studies (40°C, 75% RH) at pH 2–9 identify optimal storage conditions (pH 4–6, t₁/₂ > 6 months) .
- Stabilization : Lyophilization with cryoprotectants (e.g., trehalose) or storage in anhydrous DMSO at -80°C minimizes hydrolytic degradation .
Q. How can positional isomers of this compound be distinguished analytically?
- Methodology :
- NMR Spectroscopy : 2D NOESY identifies spatial proximity between the pyrrolidine methyl group and acetic acid moiety, ruling out 2- or 4-substituted isomers .
- Mass Spectrometry : High-resolution MS (HRMS) coupled with collision-induced dissociation (CID) fragments the molecule, producing isomer-specific fragmentation patterns (e.g., m/z 114 for 3-yloxy vs. m/z 98 for 2-yloxy derivatives) .
Methodological Challenges
Q. What in vitro assays are suitable for evaluating the compound’s blood-brain barrier (BBB) permeability?
- Methodology :
- Parallel Artificial Membrane Permeability Assay (PAMPA) : A BBB-specific lipid membrane (e.g., porcine polar brain lipid extract) predicts passive diffusion. Permeability coefficients (Papp > 5 × 10⁻⁶ cm/s) indicate high BBB penetration potential .
- Caco-2 Cell Monolayers : Transepithelial electrical resistance (TEER) and apparent permeability (Papp) measurements assess active transport mechanisms .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Absorb spills with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste .
- First Aid : For eye exposure, rinse with water for 15 minutes and seek medical evaluation .
Data Contradictions & Resolution
- Evidence Discrepancies : Safety data for similar pyrrolidine derivatives vary in acute toxicity classifications (e.g., Category 2 vs. Category 4 for eye irritation ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
